molecular formula C16H20NO3P B14712984 [2-(Dibenzylamino)ethyl]phosphonic acid CAS No. 18370-77-9

[2-(Dibenzylamino)ethyl]phosphonic acid

Cat. No.: B14712984
CAS No.: 18370-77-9
M. Wt: 305.31 g/mol
InChI Key: DXRPHYXBNFXSHY-UHFFFAOYSA-N
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Description

[2-(Dibenzylamino)ethyl]phosphonic acid is a synthetic aminoethylphosphonic acid derivative of significant interest in chemical and biomedical research. Compounds within this class are characterized by a direct carbon-phosphorus bond, forming a phosphonic acid group that is a stable, non-hydrolyzable analog of naturally occurring phosphate esters . This structural similarity makes phosphonic acids, including this compound, valuable tools for investigating enzymatic processes, developing enzyme inhibitors, and creating bone-targeting molecules due to their strong chelating affinity for calcium ions . The dibenzylamino group in its structure can serve as a protected intermediate in organic synthesis, which can be further deprotected to access primary amine-functionalized phosphonates for additional chemical modifications . Researchers utilize this compound and its analogs in the design of supramolecular materials, for the functionalization of surfaces, and as ligands in coordination chemistry . The product is provided as a solid and is intended For Research Use Only. It is not approved for use in humans, animals, or as a therapeutic agent. Researchers should handle the material with appropriate safety precautions.

Properties

CAS No.

18370-77-9

Molecular Formula

C16H20NO3P

Molecular Weight

305.31 g/mol

IUPAC Name

2-(dibenzylamino)ethylphosphonic acid

InChI

InChI=1S/C16H20NO3P/c18-21(19,20)12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20)

InChI Key

DXRPHYXBNFXSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCP(=O)(O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dibenzylamino)ethyl]phosphonic acid typically involves the reaction of dibenzylamine with ethylene oxide to form [2-(dibenzylamino)ethyl] alcohol. This intermediate is then reacted with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine to yield the desired phosphonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of [2-(Dibenzylamino)ethyl]phosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(Dibenzylamino)ethyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonic acid compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(Dibenzylamino)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, [2-(Dibenzylamino)ethyl]phosphonic acid is explored for its therapeutic potential. Its phosphonic acid group can mimic phosphate groups in biological systems, allowing it to act as an inhibitor or modulator of specific enzymes involved in disease pathways.

Industry

In industry, the compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(Dibenzylamino)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the [2-(dibenzylamino)ethyl] moiety can interact with hydrophobic regions of proteins, further influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

[2-(Dibenzylamino)ethyl]phosphonic Acid vs. (2-{[(Naphthalen-2-yl)methyl]amino}ethyl)phosphonic Acid (NMAPA)

  • Structural Differences: NMAPA (, Table 1) replaces the dibenzylamino group with a naphthylmethyl-substituted amine. The naphthalene ring in NMAPA introduces extended π-conjugation, enhancing aromatic interactions, whereas the benzyl groups in the target compound prioritize steric shielding and moderate hydrophobicity.
  • Functional Implications: NMAPA’s naphthyl group may improve adsorption on aromatic surfaces (e.g., graphene or TiO₂ nanoparticles) for catalytic applications, while the dibenzylamino variant could exhibit better membrane permeability in biological systems due to balanced lipophilicity .

Comparison with [2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl]phosphonic Acid (HQPA)

  • Structural Differences: HQPA (, Table 1) features a bicyclic dihydroisoquinoline moiety instead of dibenzylamine. This rigid, planar structure may enhance selectivity for metal ions or enzymes with hydrophobic pockets.

Comparison with [1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic Acid

  • Structural Differences: This compound (, Table 1) replaces the dibenzylamino group with a pyridinylamino substituent. The pyridine ring introduces a basic nitrogen, altering electronic properties and pH-dependent solubility.
  • Functional Implications: The pyridinyl group enhances metal coordination via its lone pair of electrons, making it suitable for catalytic or enzymatic inhibition applications. In contrast, the dibenzylamino variant’s non-polar substituents may favor interactions with lipid bilayers or hydrophobic receptors .

Solubility and Lipophilicity

  • The dibenzylamino group increases logP (lipophilicity) compared to NMAPA (naphthylmethyl) and HQPA (dihydroisoquinoline), which have higher aromaticity but variable solubility profiles. Hydrolysis stability is also influenced by substituents; for example, phosphonic esters in require acidic conditions for deprotection, whereas the dibenzylamino group may stabilize the compound against oxidation .

Chelation and Binding Affinity

  • Phosphonic acids with aromatic amines (e.g., NMAPA, HQPA) exhibit strong chelation to transition metals like Fe³⁺ or Cu²⁺. The dibenzylamino variant’s bulkier structure may reduce chelation efficiency but improve selectivity for larger ions or proteins .

Data Table: Key Structural and Functional Comparisons

Compound Key Substituent Lipophilicity (logP)* Chelation Strength Primary Applications
[2-(Dibenzylamino)ethyl]phosphonic acid Dibenzylamino High Moderate Drug delivery, enzyme inhibition
NMAPA Naphthylmethylamino Moderate-High High Catalysis, surface modification
HQPA Dihydroisoquinoline Moderate High Metal ion sensors, catalysis
[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid Pyridinylamino Low-Moderate Very High Metalloenzyme inhibition

*Estimated based on substituent contributions.

Q & A

What are the key considerations in designing a high-yield synthesis protocol for [2-(Dibenzylamino)ethyl]phosphonic acid?

Level : Basic
Answer :
High-yield synthesis requires optimizing solvent polarity (e.g., DMF or DMSO for solubility), reaction temperature (60–80°C to balance reactivity and side reactions), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane mixtures) ensures purity. Monitoring intermediate steps with thin-layer chromatography (TLC) helps track reaction progress. Coupling agents like carbodiimides can enhance phosphonic acid group formation .

Which analytical techniques are critical for confirming the structural integrity of [2-(Dibenzylamino)ethyl]phosphonic acid post-synthesis?

Level : Basic
Answer :

  • 31^{31}P NMR : Confirms phosphonic acid group integrity (δ ≈ 20–30 ppm).
  • 1^{1}H/13^{13}C NMR : Validates benzyl and ethyl chain environments.
  • FTIR : Identifies P=O (~1200 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight.
    Cross-referencing with elemental analysis ensures stoichiometric accuracy .

How does the incorporation of [2-(Dibenzylamino)ethyl]phosphonic acid as a self-assembled monolayer (SAM) influence perovskite solar cell performance?

Level : Advanced
Answer :
As a SAM, this compound improves perovskite crystallization by passivating surface defects, reducing non-radiative recombination. Enhanced hole transport is achieved through dipole alignment at the interface. Key metrics include increased open-circuit voltage (VOCV_{OC}) and fill factor (FF). Experimental validation involves atomic force microscopy (AFM) for surface morphology and X-ray diffraction (XRD) for crystallinity analysis .

How should researchers address conflicting reports on the thermal stability of [2-(Dibenzylamino)ethyl]phosphonic acid in composite materials?

Level : Advanced
Answer :
Contradictions often arise from varying environmental conditions (moisture, oxygen) or substrate interactions. Standardized thermogravimetric analysis (TGA) under inert atmospheres (N2_2/Ar) isolates degradation profiles. Comparative studies with controlled humidity (via glovebox synthesis) and accelerated aging tests (85°C/85% RH) clarify stability limits. Cross-referencing with differential scanning calorimetry (DSC) identifies phase transitions .

What methodologies are effective in optimizing the interfacial compatibility between [2-(Dibenzylamino)ethyl]phosphonic acid and metal oxide substrates?

Level : Advanced
Answer :

  • SAM Deposition : Spin-coating (2000–4000 rpm) or dip-coating (1–5 mM solution concentration) ensures uniform coverage.
  • Surface Wettability : Contact angle measurements assess hydrophilicity/hydrophobicity.
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge transfer resistance.
    Variations in annealing temperature (80–120°C) and substrate pretreatment (UV-ozone, plasma) enhance adhesion .

What experimental approaches can elucidate the role of the dibenzylamino group in modulating the electronic properties of [2-(Dibenzylamino)ethyl]phosphonic acid?

Level : Advanced
Answer :

  • Density Functional Theory (DFT) : Models electron density distribution and HOMO/LUMO levels.
  • Ultraviolet Photoelectron Spectroscopy (UPS) : Measures work function alignment with perovskite layers.
  • Cyclic Voltammetry : Determines redox potentials and charge injection barriers.
    Comparative studies with analogs lacking the dibenzylamino group isolate its electronic contributions .

How can side reactions during the synthesis of [2-(Dibenzylamino)ethyl]phosphonic acid be minimized?

Level : Advanced
Answer :

  • Protective Groups : Use tert-butoxycarbonyl (Boc) for amine protection during phosphonic acid coupling.
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid hydrolysis.
  • Stepwise Monitoring : Quench aliquots at intervals for TLC or 31^{31}P NMR to detect intermediates/byproducts .

What are the recommended storage conditions to maintain the chemical stability of [2-(Dibenzylamino)ethyl]phosphonic acid?

Level : Basic
Answer :
Store in amber vials under inert gas (Ar/N2_2) at –20°C. Desiccants (silica gel) prevent moisture absorption. Avoid prolonged exposure to light or temperatures >40°C. Pre-use purity checks via NMR ensure integrity .

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